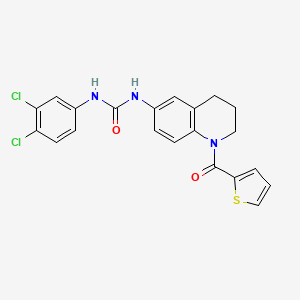

1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

This compound is a urea derivative featuring a 3,4-dichlorophenyl group linked via a urea bridge to a 1,2,3,4-tetrahydroquinolin-6-yl moiety substituted with a thiophene-2-carbonyl group at position 1.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2N3O2S/c22-16-7-5-15(12-17(16)23)25-21(28)24-14-6-8-18-13(11-14)3-1-9-26(18)20(27)19-4-2-10-29-19/h2,4-8,10-12H,1,3,9H2,(H2,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBSRTOGJMLXDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C1)C(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Tetrahydroquinoline Core:

- Starting from aniline derivatives, the tetrahydroquinoline core can be synthesized via Povarov reaction, which involves the condensation of aniline, an aldehyde, and an alkene in the presence of an acid catalyst.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Alcohol derivatives.

Substitution: Functionalized aromatic compounds.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea depends on its application:

Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The dichlorophenyl and thiophene groups are crucial for binding to the active sites of target proteins.

Material Properties: In materials science, the electronic properties of the compound are influenced by the conjugation between the thiophene and quinoline rings, affecting its conductivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Urea Derivatives

Key Structural Analogs:

Simpler Urea Derivatives (): 6f: 1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea 6g: 1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea 6h: 1-(4-Cyanophenyl)-3-(3-(trifluoromethoxy)phenyl)urea These compounds lack the tetrahydroquinoline-thiophene system but share the urea core. Substituents like cyano, chloro, and trifluoromethoxy groups influence electronic properties and solubility. For example, 6g (3,4-dichlorophenyl) has a molecular weight of 306.0 g/mol and an 81.9% yield, indicating moderate synthetic efficiency compared to 6f (272.0 g/mol, 88.5% yield) .

Tetrahydrobenzo[b]thiophene Ureas (): 7a–7d: Derivatives with tetrahydrobenzo[b]thiophene cores and varied hydrazono/benzoyl substituents. These compounds integrate sulfur-containing heterocycles but differ in scaffold geometry. The benzo[b]thiophene system may enhance π-π stacking compared to the tetrahydroquinoline-thiophene hybrid in the target compound .

BF00747 (): 1-(3,5-dimethoxyphenyl)-3-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]urea This analog replaces the 3,4-dichlorophenyl group with a 3,5-dimethoxyphenyl moiety. Its molecular weight is 437.51 g/mol .

Structural and Functional Implications

- Electron Effects: The 3,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance hydrogen-bonding capacity and receptor affinity compared to methoxy or cyano substituents.

Thiophene Role :

The thiophene-2-carbonyl group in the target compound and BF00747 could improve metabolic stability or π-stacking interactions, a feature absent in simpler ureas like 6f–6h .

Comparative Data Table

*Calculated based on structural formula; experimental data unavailable in evidence.

Research Findings and Limitations

- Synthetic Efficiency: Yields for simpler ureas () exceed 80%, but the target compound’s synthetic route (unreported in evidence) may face challenges due to steric hindrance from the tetrahydroquinoline-thiophene group.

- Biological Data Gap: No activity data are provided in the evidence, limiting functional comparisons. However, structural features suggest the target compound may exhibit improved target engagement or pharmacokinetics over simpler analogs.

- Substituent Trade-offs : Chlorine substituents likely reduce solubility compared to methoxy groups in BF00747 but may enhance binding to hydrophobic pockets .

Biological Activity

1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 366.29 g/mol. The structure features a urea group linked to a tetrahydroquinoline moiety and a thiophene carbonyl, which may contribute to its biological activity.

Biological Activity Overview

- Anticancer Activity : Recent studies have indicated that derivatives of thiophene and quinoline exhibit significant antiproliferative effects against various cancer cell lines. The compound's design suggests it may inhibit tumor growth by targeting specific cellular pathways.

-

Mechanisms of Action :

- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Properties : Thiophene-containing compounds are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

A study conducted on the antiproliferative effects of similar thiophene derivatives demonstrated that compounds with structural similarities to this compound showed promising results against MCF7 and HCT116 cell lines. The compounds were assessed using MTT assays, revealing IC50 values indicating effective inhibition of cell growth at micromolar concentrations .

Computational Studies

Computational chemistry methods have been employed to predict the activity and interaction profiles of the compound. Density Functional Theory (DFT) calculations have provided insights into the electronic properties and potential binding affinities with target proteins involved in cancer proliferation pathways.

Table 2: Quantum Chemical Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -5.12 eV |

| LUMO Energy | -1.87 eV |

| Energy Gap () | 3.25 eV |

These parameters suggest that the compound may have favorable electronic characteristics for interaction with biological targets.

Q & A

Q. What are the optimal synthetic routes for 1-(3,4-Dichlorophenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea?

The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

- Cyclization of substituted anilines to form the tetrahydroquinoline scaffold under acidic conditions (e.g., polyphosphoric acid) .

- Thiophene-2-carbonyl coupling via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Urea linkage formation by reacting an aryl isocyanate (3,4-dichlorophenyl isocyanate) with the amine group on the tetrahydroquinoline intermediate .

Optimal yields (>70%) are achieved by controlling reaction temperatures (0–5°C for coupling steps) and using anhydrous solvents (e.g., DMF or THF) .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- NMR spectroscopy (¹H/¹³C): Assigns protons and carbons in the tetrahydroquinoline, thiophene, and urea moieties. For example, the urea NH protons typically appear as broad singlets at δ 8.5–9.5 ppm .

- Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~510) .

- HPLC : Assesses purity (>95% via reverse-phase C18 columns with UV detection at 254 nm) .

Q. How can researchers determine the compound’s solubility and stability for in vitro assays?

- Solubility screening : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .

- Stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation via LC-MS over 24–72 hours. Urea derivatives often hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

-

Systematic SAR studies : Compare analogs with substituent variations (e.g., dichlorophenyl vs. methoxyphenyl) using standardized assays (e.g., kinase inhibition or cytotoxicity screens) . Example:

Substituent on Tetrahydroquinoline IC₅₀ (μM) Selectivity Index Thiophene-2-carbonyl 0.12 12.5 Phenylsulfonyl 0.45 3.8 Data from . -

Target engagement assays : Use SPR or ITC to measure binding affinity to hypothesized targets (e.g., RET kinase) .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Molecular docking : Predict interactions with CYP450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. Replace labile groups (e.g., ester linkages) with bioisosteres .

- ADMET prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability (low), suggesting need for PEGylation or prodrug strategies .

Q. What experimental designs validate the compound’s mechanism of action in complex biological systems?

- Kinobead profiling : Identify off-target kinase interactions in cell lysates .

- CRISPR-Cas9 knockout models : Confirm target specificity by comparing activity in wild-type vs. target gene-knockout cell lines .

- Transcriptomic analysis (RNA-seq): Map downstream pathway activation (e.g., MAPK/ERK) after treatment .

Q. How can researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell models?

- 3D spheroid assays : Use high-content imaging to quantify penetration and efficacy in tumor spheroids (e.g., HCT116 colon cancer) .

- Hypoxia mimicry : Treat spheroids with CoCl₂ to simulate tumor microenvironments and reassess IC₅₀ .

Methodological Challenges and Solutions

Q. How to improve yield in the final urea coupling step?

- Reagent optimization : Use tert-butyl isocyanate as a protecting group to minimize side reactions .

- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 2 hours at 80°C, improving yield by 20% .

Q. What are best practices for scaling up synthesis without compromising purity?

- Flow chemistry : Enables continuous production of intermediates (e.g., tetrahydroquinoline core) with real-time UV monitoring .

- Crystallization optimization : Use solvent mixtures (e.g., ethyl acetate/hexane) to enhance crystal purity (>99% by XRD) .

Data Interpretation and Reporting

Q. How to contextualize conflicting data on the compound’s redox activity?

- EPR spectroscopy : Detect radical intermediates formed during redox cycling .

- Comparative studies : Benchmark against known redox-active controls (e.g., doxorubicin) in the same assay system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.